molecular formula C18H20FN5 B2865853 2-(4-Fluorophenyl)-7-methyl-5-(4-methylpiperazino)imidazo[1,2-a]pyrimidine CAS No. 866050-72-8

2-(4-Fluorophenyl)-7-methyl-5-(4-methylpiperazino)imidazo[1,2-a]pyrimidine

Cat. No.: B2865853
CAS No.: 866050-72-8
M. Wt: 325.391
InChI Key: WLOKPZHYRJKOHX-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenyl)-7-methyl-5-(4-methylpiperazino)imidazo[1,2-a]pyrimidine” is a derivative of imidazo[1,2-a]pyrimidine . Imidazo[1,2-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects and are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The inhibitory performance of imidazo[1,2-a]pyrimidine derivatives against mild steel corrosion in 1 mol L−1 HCl solution was studied by weight loss at different temperatures, potentiodynamic polarization curves (PDP), electrochemical impedance spectroscopy (EIS), and surface analysis technology .


Molecular Structure Analysis

The optimized molecular structure and its molecular orbital [highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO)] were obtained by the b3lyp/6–31G method .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidine derivatives have shown outstanding inhibition performance against mild steel corrosion in 1 mol L−1 HCl solution . Electrochemical methods showed that these derivatives behaved as mixed-type inhibitors .

Scientific Research Applications

Fluorescent Properties and Sensing Applications

Imidazo[1,2-a]pyrimidines and their derivatives exhibit significant fluorescent properties, making them valuable as biomarkers and photochemical sensors. The fluorescent intensity of these compounds can be enhanced or modulated by substituents in the heterocycle and phenyl rings, indicating their potential in bioimaging and environmental sensing applications. For instance, certain derivatives have been synthesized and evaluated for their fluorescence emission, highlighting their utility in organic solvents and varying pH conditions (Velázquez-Olvera et al., 2012). Additionally, imidazo[1,2-a]pyrimidines have been investigated for their optical properties and as selective fluorescent sensors for ions like zinc, showcasing their applicability in detecting biologically or environmentally relevant species (Rawat & Rawat, 2018).

Antineoplastic and Antibacterial Activities

Imidazo[1,2-a]pyrimidine derivatives have shown promise in antineoplastic (anti-cancer) and antibacterial research. Some compounds within this class have demonstrated variable degrees of antineoplastic activity against certain cell lines in in vitro assays, suggesting their potential in cancer therapy research (Abdel-Hafez, 2007). Furthermore, specific derivatives have displayed significant antibacterial activity, indicating their utility in developing new antibacterial agents (Rahmouni et al., 2014).

Neurological and Enzyme Inhibition Studies

Research has also explored imidazo[1,2-a]pyrimidine derivatives for their neurological applications, such as imaging agents for β-amyloid in Alzheimer’s disease, which underscores their significance in diagnostic research for neurodegenerative diseases (Zeng et al., 2006). Moreover, some derivatives exhibit potential as enzyme inhibitors, offering insights into therapeutic applications targeting specific enzymes involved in disease pathways (Kwong et al., 2019).

Antioxidant and Antifungal Activities

The antioxidant and antifungal activities of imidazo[1,2-a]pyrimidine derivatives have been evaluated, revealing compounds with potent effects that surpass standard references. These activities highlight their potential in developing treatments for oxidative stress-related conditions and fungal infections (Sheikhi-Mohammareh et al., 2020).

Future Directions

Imidazo[1,2-a]pyrimidines have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry . Future research could focus on the development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry .

Properties

IUPAC Name

2-(4-fluorophenyl)-7-methyl-5-(4-methylpiperazin-1-yl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5/c1-13-11-17(23-9-7-22(2)8-10-23)24-12-16(21-18(24)20-13)14-3-5-15(19)6-4-14/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOKPZHYRJKOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C(=C1)N3CCN(CC3)C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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